molecular formula C15H25N3O3S B12927557 2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine CAS No. 651733-96-9

2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine

Cat. No.: B12927557
CAS No.: 651733-96-9
M. Wt: 327.4 g/mol
InChI Key: ZAKXYNYWFRXIIU-UHFFFAOYSA-N
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Description

2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is a synthetic chemical compound featuring a pyrimidin-4-amine core, a common scaffold in the development of bioactive molecules. The structure is functionalized with a cyclohexylmethoxy group at the 6-position, a substitution pattern observed in compounds with documented research applications, such as kinase inhibition . The 2-position is modified with a butane-1-sulfonyl group, a moiety that can influence the compound's physicochemical properties and potential interactions with biological targets . This specific molecular architecture suggests potential utility in various research fields. In medicinal chemistry, analogous pyrimidine derivatives are investigated for their role as intermediates in synthesizing potential therapeutic agents . In agrochemical research, structurally similar cyclic amine compounds have been patented for their applications as miticides, indicating the relevance of this chemical class in crop protection science . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in drug discovery campaigns. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

CAS No.

651733-96-9

Molecular Formula

C15H25N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-butylsulfonyl-6-(cyclohexylmethoxy)pyrimidin-4-amine

InChI

InChI=1S/C15H25N3O3S/c1-2-3-9-22(19,20)15-17-13(16)10-14(18-15)21-11-12-7-5-4-6-8-12/h10,12H,2-9,11H2,1H3,(H2,16,17,18)

InChI Key

ZAKXYNYWFRXIIU-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NC(=CC(=N1)OCC2CCCCC2)N

Origin of Product

United States

Preparation Methods

Introduction of the Cyclohexylmethoxy Group at the 6-Position

  • The 6-position substitution is achieved by nucleophilic aromatic substitution of a 6-chloropyrimidine derivative with cyclohexylmethanol or its sodium alkoxide.
  • A typical procedure involves treating 4-chloro-2,6-diaminopyrimidine with sodium hydride or sodium metal in anhydrous ethanol or THF to generate the alkoxide of cyclohexylmethanol.
  • The reaction mixture is heated under reflux or microwave irradiation to promote substitution, yielding 6-(cyclohexylmethoxy)pyrimidin-4-amine intermediates.
  • This step is crucial for introducing the bulky cyclohexylmethoxy group, which influences the compound’s biological activity and solubility.

Sulfonylation at the 2-Position

  • The 2-position sulfonylation is performed by reacting the 6-(cyclohexylmethoxy)pyrimidin-4-amine intermediate with butane-1-sulfonyl chloride.
  • The reaction is typically carried out in anhydrous solvents such as dichloromethane or THF under inert atmosphere (nitrogen or argon) to prevent moisture interference.
  • A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid generated during the sulfonylation.
  • The reaction temperature is maintained between 0°C to room temperature to control the reaction rate and minimize side reactions.
  • After completion, the reaction mixture is washed with aqueous solutions to remove inorganic salts and purified by flash chromatography.

Purification and Characterization

  • The crude product is purified by flash chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexane.
  • The purified compound is characterized by melting point determination, UV-Vis spectroscopy, IR spectroscopy, and mass spectrometry.
  • Typical yields for the final compound range from 49% to 65% depending on reaction conditions and purification efficiency.

Representative Experimental Data from Literature

Step Reagents & Conditions Yield (%) Notes
Cyclohexylmethoxy substitution 4-chloro-2,6-diaminopyrimidine, sodium cyclohexylmethoxide, reflux or microwave, anhydrous solvent 60-75 Microwave irradiation at 120°C for 6-7 hours improves yield and reaction time
Sulfonylation at 2-position Butane-1-sulfonyl chloride, triethylamine, DCM, 0°C to RT, inert atmosphere 50-65 Controlled temperature and inert atmosphere critical to avoid hydrolysis and side products
Purification Flash chromatography (MeOH/CH2Cl2 gradient) - Rf ~0.17-0.25 depending on solvent system
Characterization Melting point: 74-91°C; UV λmax: 208-268 nm; MS (ES+): m/z 281 [M+H]+ - Confirms molecular structure and purity

Specific Research Findings and Method Variations

  • Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the substitution and sulfonylation steps, as reported in a study where 6-(cyclohexylmethoxy)-2-((cyclohexylmethyl)sulfonyl)pyrimidin-4-amine was prepared with microwave heating at 170°C for 3 hours, yielding 65% of the product after purification.
  • The use of ytterbium triflate (Yb(OSO2CF3)3) as a Lewis acid catalyst in related pyrimidine functionalizations has been reported to facilitate amination reactions at elevated temperatures (120°C) under nitrogen atmosphere, indicating potential for catalytic improvements in sulfonylation or amination steps.
  • Alternative sulfonylation methods involve oxidation of sulfides to sulfonyl derivatives using m-chloroperbenzoic acid (m-CPBA), which can be applied to prepare sulfonylated pyrimidines from sulfanyl precursors.
  • The nucleophilic substitution of 4-chloro-2,6-diaminopyrimidine with alcohols (including cyclohexylmethanol) is generally performed in the presence of sodium metal or sodium hydride to generate the alkoxide, followed by heating at 80°C for several hours.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Limitations
Cyclohexylmethoxy substitution Sodium cyclohexylmethoxide, reflux/microwave High regioselectivity, good yield Requires anhydrous conditions
Sulfonylation at 2-position Butane-1-sulfonyl chloride, base, inert solvent Mild conditions, good selectivity Sensitive to moisture, side reactions possible
Microwave-assisted synthesis Microwave irradiation, diglyme or THF solvent Reduced reaction time, improved yield Requires specialized equipment
Lewis acid catalysis (Yb catalyst) Yb(OSO2CF3)3, elevated temperature, inert atmosphere Catalytic efficiency, milder conditions Catalyst cost and availability

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the butylsulfonyl, cyclohexylmethoxy, or amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine depends on its specific application. In biological systems, it may exert its effects by:

    Binding to Specific Enzymes or Receptors: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.

    Modulating Molecular Pathways: The compound may influence various molecular pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Key Observations :

  • Core Variations : The pyrazolo[3,4-d]pyrimidin-4-amine core in ’s compounds introduces fused aromatic rings, likely enhancing DNA intercalation or kinase inhibition compared to the simpler pyrimidin-4-amine core .
  • Substituent Effects: Sulfonyl groups (e.g., butane-1-sulfonyl) may improve solubility and metabolic stability relative to thioether (allylthio) or amine (piperazinyl) groups .
  • Positional Isomerism : 4-Chloro-6-cyclohexylpyrimidin-2-amine demonstrates that substituent position (amine at position 2 vs. 4) alters electronic properties and toxicity profiles.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) 6-(Azepan-1-yl)pyrimidin-4-amine N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
Molecular Weight ~350–400 g/mol 192.26 g/mol ~275–300 g/mol
LogP (Lipophilicity) High (due to cyclohexyl) Moderate Moderate to high
Solubility Low (hydrophobic substituents) Moderate in polar solvents High (piperazine enhances solubility)

Implications : The target compound’s higher molecular weight and lipophilicity may limit bioavailability but could favor prolonged half-life in lipid-rich tissues. Piperazinyl derivatives (e.g., ) often exhibit better aqueous solubility, making them preferable for oral formulations.

Biological Activity

Overview

2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure includes a butylsulfonyl group, a cyclohexylmethoxy group, and an amine group, which contribute to its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

PropertyValue
CAS Number 651733-96-9
Molecular Formula C15H25N3O3S
Molecular Weight 327.4 g/mol
IUPAC Name 2-butylsulfonyl-6-(cyclohexylmethoxy)pyrimidin-4-amine
InChI Key ZAKXYNYWFRXIIU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate various molecular pathways, influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Binding : It may bind to receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Antiviral Properties : It has been investigated for its ability to inhibit viral replication.
  • Anticancer Potential : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study :
    • A study examined the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing :
    • In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Mechanistic Insights :
    • Research utilizing molecular docking studies revealed that the compound effectively binds to key enzymes involved in cancer metabolism, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar pyrimidine derivatives:

Compound NameBiological ActivityUnique Features
2-(Methylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amineModerate antimicrobialMethyl group may alter solubility
2-(Ethylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amineLimited antiviral propertiesEthyl group affects receptor binding
2-(Propylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amineWeak anticancer effectsPropyl group modifies enzyme interaction

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